molecular formula C7H11ClN2O2S B2766103 2-(Aminomethyl)benzenesulfonamide hydrochloride CAS No. 857246-96-9

2-(Aminomethyl)benzenesulfonamide hydrochloride

Cat. No. B2766103
CAS RN: 857246-96-9
M. Wt: 222.69
InChI Key: KOTLNUHTIVAZOU-UHFFFAOYSA-N
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Description

2-(Aminomethyl)benzenesulfonamide hydrochloride is a chemical compound with the molecular weight of 222.7 . It is used in various applications, including as an inhibitor in certain biological processes .


Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including this compound, involves complex chemical reactions . For instance, one method involves the intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula H2NCH2CH2C6H4SO2NH2 .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can vary depending on the specific application. For instance, it can undergo reactions with other compounds to form new derivatives .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 200-202°C .

Scientific Research Applications

Crystallography and Molecular Studies

  • Crystal and Molecular Structures : Research on the crystal and molecular structures of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride, related compounds to 2-(aminomethyl)benzenesulfonamide hydrochloride, provides insights into their tautomeric forms and acid-base equilibrium. This knowledge is crucial for understanding the physicochemical properties of these compounds (Kovalchukova et al., 2013).

Applications in Chemical Synthesis

  • Solid-Phase Synthesis : Polymer-supported benzenesulfonamides, derived from compounds similar to this compound, have been used in solid-phase synthesis for various chemical transformations. These processes yield diverse privileged scaffolds and have significant implications in synthetic chemistry (Fülöpová & Soural, 2015).

Anticancer Research

  • Inhibition of Carbonic Anhydrases : Ureido-substituted benzenesulfonamides, related to this compound, have shown potential in inhibiting various human carbonic anhydrases. This inhibition has significant implications in developing treatments for diseases such as cancer (Pacchiano et al., 2011).

Aziridine Synthesis

  • Synthesis of Aziridines : Research on the reaction of alpha,alpha-dichloroketimines with N-sulfonylaldimines led to the creation of stable compounds, which upon further reactions, yield 2-(aminomethyl)aziridines. This synthesis is important for producing stereochemically defined small azaheterocyclic rings (Giubellina et al., 2006).

Agricultural Applications

  • Gene Expression in Plants : Studies on substituted benzenesulfonamide herbicide safeners, which are chemically related to this compound, have led to the discovery of specific gene expression induction in corn. This research provides a foundation for developing new inducible gene expression systems in plants (Hershey & Stoner, 1991).

Safety and Hazards

The compound is associated with several safety hazards. It has been classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(aminomethyl)benzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.ClH/c8-5-6-3-1-2-4-7(6)12(9,10)11;/h1-4H,5,8H2,(H2,9,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTLNUHTIVAZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)S(=O)(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

857246-96-9
Record name 2-(aminomethyl)benzene-1-sulfonamide hydrochloride
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